2-(4-Fluorophenyl)morpholine oxalate
Description
2-(4-Fluorophenyl)morpholine oxalate is a synthetic organic compound with the molecular formula C₁₄H₁₇FN₂O₄ and a molecular weight of 296.29 g/mol . It is supplied by US Biological Life Sciences in highly purified and reagent grades, with pack sizes ranging from 50 mg to 5 g . The compound features a morpholine ring substituted with a 4-fluorophenyl group at the 2-position, combined with an oxalate counterion.
Properties
IUPAC Name |
2-(4-fluorophenyl)morpholine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.C2H2O4/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;3-1(4)2(5)6/h1-4,10,12H,5-7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMOZTXUUXHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Morpholine Derivatives
2-(2-Chlorophenyl)morpholine Oxalate
- CAS No.: 913297-04-8
- Molecular Formula: C₁₂H₁₄ClNO₅
- Key Differences: Substituent: Chlorine at the ortho-position of the phenyl ring instead of fluorine at the para-position. Safety Data: Classified under GHS guidelines (UN GHS revision 8) with first-aid measures for inhalation, skin contact, and ingestion .
(2S)-4-Benzyl-2-(4-Fluorophenyl)morpholine
- CAS No.: Not explicitly listed, but referenced in structural reports .
- Key Differences :
- Additional benzyl group at the 4-position of the morpholine ring.
- Lacks the oxalate counterion, which could reduce polarity and aqueous solubility compared to the oxalate salt form.
1-(4-Chlorophenyl)-3-(morpholin-4-yl)-urea
- CAS No.: Not provided.
- Molecular Features: Urea linkage instead of a direct phenyl-morpholine bond. Morpholine ring adopts a chair conformation in crystal structures, stabilized by N–H⋯O hydrogen bonds .
Counterion Variants
Oxalate Salts
- Examples :
- Shared Properties :
- Enhanced solubility in polar solvents due to ionic character.
- Likely improved stability for storage and handling compared to free bases.
Non-Oxalate Derivatives
- Key Contrast :
- Azepane ring (7-membered) vs. morpholine (6-membered), which may affect conformational flexibility and bioactivity.
Structural and Conformational Analysis
| Compound | Substituent Position | Counterion | Molecular Conformation | Notable Features |
|---|---|---|---|---|
| This compound | para-fluoro | Oxalate | Not reported | High purity grades (≥95% NMR) |
| 2-(2-Chlorophenyl)morpholine oxalate | ortho-chloro | Oxalate | Not reported | GHS safety data available |
| 1-(4-Chlorophenyl)-3-(morpholin-4-yl)-urea | para-chloro | None | Chair conformation (X-ray) | Hydrogen-bonded dimers |
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